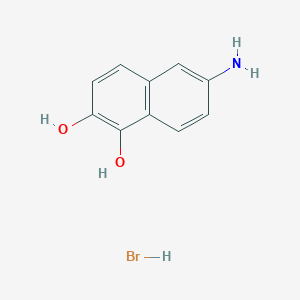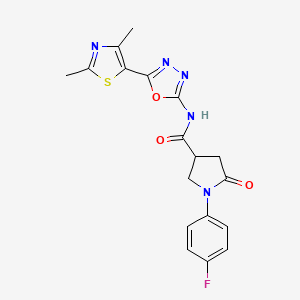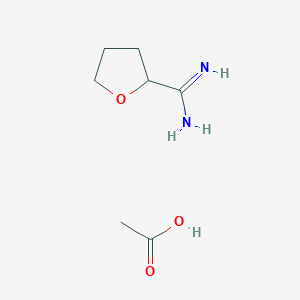![molecular formula C14H13N3 B2625688 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole CAS No. 6507-10-4](/img/structure/B2625688.png)
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole, focusing on six unique fields:
Antimicrobial Agents
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Antifungal Applications
Research has indicated that this compound also possesses antifungal properties. It has been effective against several fungal pathogens, such as Candida albicans and Aspergillus niger. The mechanism involves the disruption of fungal cell membranes and inhibition of essential enzymes required for fungal growth .
Cancer Research
In cancer research, 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole has been explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating specific pathways and inhibiting cell proliferation. It has been particularly effective against breast and lung cancer cell lines .
Anti-inflammatory Agents
This compound has also been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has suggested that 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound has shown potential in improving cognitive functions and reducing neuronal damage .
Antiviral Applications
The antiviral properties of this compound have been explored in recent studies. It has shown efficacy against several viruses, including influenza and herpes simplex virus. The mechanism involves the inhibition of viral replication and the disruption of viral protein synthesis .
Propriétés
IUPAC Name |
5,6-dimethyl-2-pyridin-3-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-6-12-13(7-10(9)2)17-14(16-12)11-4-3-5-15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTQYKZDUKVADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2625611.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625613.png)




![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)

![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)
![2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2625626.png)